Synthesis and Characterization of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol: A Comprehensive Technical Guide
Synthesis and Characterization of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol: A Comprehensive Technical Guide
Introduction & Pharmacological Relevance
The compound 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol (CAS: 1315577-18-4) is a highly versatile bifunctional building block. Characterized by a secondary piperidine amine and a tertiary alcohol adjacent to a fluorinated aniline moiety, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally similar piperidine-4-ol motifs are frequently employed in the development of Wee1 kinase inhibitors for oncology, as well as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists for advanced pain management[1].
This whitepaper details a robust, scalable, and self-validating three-step synthetic workflow to generate this compound, emphasizing the mechanistic causality behind reagent selection and reaction conditions.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of 4-aminomethylpiperidin-4-ol derivatives relies on a highly regioselective sequence starting from commercially available N-Boc-piperidin-4-one.
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Epoxidation : The sequence initiates with a Corey-Chaykovsky reaction. Trimethylsulfoxonium iodide, deprotonated by sodium hydride, generates a thermodynamically stable sulfur ylide. This ylide attacks the ketone, and subsequent intramolecular displacement of DMSO yields the spiro-epoxide[2].
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Regioselective Ring Opening : The spiro-epoxide is subjected to nucleophilic attack by 3-fluoroaniline. Due to the steric hindrance at the tertiary spiro-carbon, the aniline selectively attacks the less hindered methylene (
) carbon of the oxirane ring. This -like trajectory ensures the exclusive formation of the tertiary alcohol at the C4 position[3]. -
Deprotection : The sequence concludes with the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, unmasking the secondary amine.
Retrosynthetic strategy for 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol.
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[4]octane-6-carboxylate
Causality & Rationale : The use of trimethylsulfoxonium iodide (rather than trimethylsulfonium) provides the thermodynamically favored spiro-epoxide without unwanted ring-expansion (epoxide to oxetane) byproducts.
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Charge a flame-dried round-bottom flask with trimethylsulfoxonium iodide (1.2 equiv) and anhydrous DMSO.
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Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert nitrogen atmosphere. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.
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Add a solution of N-Boc-piperidin-4-one (1.0 equiv) in DMSO dropwise to the ylide solution[2].
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Self-Validation/Workup : Quench with ice water and extract with ethyl acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMSO. Dry over anhydrous
and concentrate in vacuo to afford the epoxide as a colorless oil.
Step 2: Synthesis of tert-Butyl 4-(((3-fluorophenyl)amino)methyl)-4-hydroxypiperidine-1-carboxylate
Causality & Rationale : Anilines are relatively poor nucleophiles compared to aliphatic amines. Utilizing a 9:1 Ethanol/Water solvent system in a sealed tube at elevated temperatures (100 °C) facilitates the ring opening via hydrogen-bond activation of the epoxide oxygen, eliminating the need for harsh Lewis acids[4].
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Dissolve the spiro-epoxide (1.0 equiv) in a 9:1 mixture of EtOH/Water.
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Add 3-fluoroaniline (1.05 equiv) to the solution.
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Seal the reaction vessel (autoclave or heavy-walled pressure tube) and heat to 100 °C for 16 hours.
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Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol.
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Self-Validation/Workup : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure Boc-protected intermediate. TLC monitoring (UV active, Ninhydrin negative) confirms the consumption of the epoxide[4].
Step 3: Synthesis of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol
Causality & Rationale : Trifluoroacetic acid (TFA) in dichloromethane cleanly cleaves the Boc carbamate via an
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Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM).
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Cool to 0 °C and add TFA (10 equiv) dropwise.
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Stir at room temperature for 2 hours. Monitor completion via TLC (Ninhydrin stain will show a dark positive spot for the secondary amine).
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Concentrate the reaction mixture in vacuo to remove excess TFA.
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Self-Validation/Workup : Neutralize the residue with saturated aqueous
and extract with 10% MeOH in DCM. Dry the organic phase over , filter, and concentrate to yield the final target compound.
Quantitative Data & Quality Control
Table 1: Stoichiometry and Reaction Conditions Summary
| Step | Reaction | Reagents | Solvent | Temp | Time | Yield (Expected) |
| 1 | Epoxidation | N-Boc-piperidin-4-one, Trimethylsulfoxonium iodide, NaH | DMSO | 0 °C to RT | 12 h | 85-90% |
| 2 | Ring Opening | Spiro-epoxide, 3-Fluoroaniline | EtOH/H | 100 °C | 16 h | 70-80% |
| 3 | Deprotection | Boc-protected intermediate, TFA | DCM | 0 °C to RT | 2 h | >90% |
Table 2: Analytical Targets for Quality Control
| Analytical Method | Target Observation for Final Product |
| Absence of Boc t-butyl singlet (~1.4 ppm); presence of aromatic multiplet (3H, ~6.3-7.1 ppm). | |
| Absence of carbamate carbonyl (~154 ppm); presence of C-F doublet (~163 ppm, | |
| LC-MS (ESI+) |
Mechanistic Pathways
The regioselectivity of the epoxide ring opening is the most critical juncture of this synthesis. The spirocyclic conformation of the epoxide sterically shields the tertiary carbon. Consequently, the weakly nucleophilic 3-fluoroaniline attacks the less hindered methylene carbon. The protic solvent (EtOH/Water) stabilizes the developing negative charge on the oxygen atom during the transition state, accelerating the reaction without Lewis acid catalysis[3].
Mechanistic pathway of the regioselective spiro-epoxide ring opening.
References
1.[1] 4-Aryl-1-oxa-4,9-diazaspiro[2]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain, PubMed,[Link] 2.[3] 4-Aryl-1-oxa-4,9-diazaspiro[2]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain, Journal of Medicinal Chemistry (ACS Publications),[Link] 3.[4] Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ Receptor Antagonist Clinical Candidate for the Treatment of Pain, ChEMBL - EMBL-EBI,[Link] 4.[2] Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors (US8785632B2), Google Patents,
Sources
- 1. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document: Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ Receptor Antagonist Clinical Candidate for the Treatment of Pain. (CHEMBL4673... - ChEMBL [ebi.ac.uk]
